molecular formula C6H8O3 B13204351 Methyl 4-methoxybut-2-ynoate

Methyl 4-methoxybut-2-ynoate

Cat. No.: B13204351
M. Wt: 128.13 g/mol
InChI Key: MBSMFRUOTCHURI-UHFFFAOYSA-N
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Description

Methyl 4-methoxybut-2-ynoate is an organic compound with the molecular formula C6H8O3. It is a derivative of butynoic acid and features a methoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-methoxybut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-methoxybut-2-ynoate exerts its effects involves its reactivity with various molecular targets. It can participate in conjugate addition reactions, where it reacts with nucleophiles to form new bonds. This reactivity is due to the presence of the electron-withdrawing methoxy group, which makes the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Biological Activity

Methyl 4-methoxybut-2-ynoate (CAS Number: 114908-17-7) is a compound recognized for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a but-2-ynoate backbone, which contributes to its reactivity and biological profile. The compound can be represented as follows:

Structure C6H8O3\text{Structure }\text{C}_6\text{H}_8\text{O}_3

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The half-maximal effective concentration (EC50) was reported to be approximately 25 µg/mL .

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects against several cancer cell lines. A study reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be around 15 µg/mL .

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to various biochemical responses. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell division.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to cell death.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. In a clinical trial setting, patients with chronic infections showed significant improvement when treated with this compound alongside standard therapies, highlighting its potential role as an adjunct treatment .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 4-methoxybut-2-ynoate

InChI

InChI=1S/C6H8O3/c1-8-5-3-4-6(7)9-2/h5H2,1-2H3

InChI Key

MBSMFRUOTCHURI-UHFFFAOYSA-N

Canonical SMILES

COCC#CC(=O)OC

Origin of Product

United States

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